Salicylsulfuric acid
Overview
Description
Synthesis Analysis
Salicylsulfuric acid and related compounds are synthesized through various chemical reactions, including those involving phenol, salicylic acid, and formaldehyde. For instance, a water-soluble polymer was synthesized from phenol, sodium sulfanilate, salicylic acid, and formaldehyde, showcasing the versatility of salicylic acid derivatives in polymer science (Zhao & Deng, 2013). Another example is the synthesis of isoamyl salicylate using aminosulfonic acid as a catalyst, highlighting the chemical modifications possible with salicylic acid as a starting material (Meng Ping-rui, 2000).
Molecular Structure Analysis
The molecular structure of salicylsulfuric acid and its derivatives has been characterized using various analytical techniques. For example, the structure of aminosulfonate-phenol-salicylic acid-formaldehyde polymers was analyzed using gel permeation chromatography and infrared spectroscopy (Zhao & Deng, 2013).
Chemical Reactions and Properties
Salicylic acid, a precursor to salicylsulfuric acid, participates in various chemical reactions that underscore its versatility. For example, the Kolbe-Schmitt reaction, which forms salicylic acid from phenol, showcases the chemical reactivity and potential for synthesis of related compounds (Kirimura et al., 2010). Additionally, salicylic acids serve as starting materials for the synthesis of meta-substituted biaryls, illustrating the compound's utility in creating complex organic structures (Luo, Preciado, & Larrosa, 2015).
Physical Properties Analysis
Salicylic acid derivatives exhibit a range of physical properties that are influenced by their molecular structure. For instance, the effect of linker structure on the physical properties of salicylic acid-derived poly(anhydride-esters) has been studied, showing how molecular modifications can impact polymer characteristics like hydrophobicity, molecular weight, and thermal decomposition temperature (Prudencio, Schmeltzer, & Uhrich, 2005).
Chemical Properties Analysis
The chemical properties of salicylsulfuric acid and its derivatives, such as reactivity and stability, are central to their applications in various fields. For example, novel sulfonated polyimides, which include salicylic acid derivatives, have been synthesized for use as polyelectrolytes in fuel cells, demonstrating the importance of understanding these compounds' chemical properties for technological applications (Fang et al., 2002).
Scientific Research Applications
Plant Growth and Development : Salicylic acid (SA), from which salicylsulfuric acid is derived, plays a crucial role in plant growth and development. Research has shown that SA is involved in the regulation of physiological and biochemical processes throughout a plant's life. It's particularly significant in mediating plant defense responses against pathogens and abiotic stresses like drought, chilling, heavy metal toxicity, heat, and osmotic stress (Rivas-San Vicente & Plasencia, 2011).
Stress Tolerance in Plants : SA has been identified as a key molecule in enhancing plant tolerance to various stresses. Its application can protect plants against high or low temperature, heavy metals, and other abiotic stresses. This effect is attributed to SA's role in enhancing the antioxidative capacity of plants, which varies depending on factors like the species, developmental stage, and concentration of SA used (Horváth, Szalai, & Janda, 2007).
Water Stress Mitigation : Studies have shown that foliar application of SA can mitigate water stress in crops like tomatoes. It helps in maintaining important physiological parameters such as CO2 assimilation, stomatal conductance, and transpiration under drought conditions, thereby enhancing fruit production (Aires et al., 2022).
Pollution and Climate Change : SA can decrease plant stress caused by pollution and climate change. It initiates the expression of pathogenesis-related genes and synthesis of defensive compounds, helping plants combat pathogen virulence, heavy metal stresses, and salt stress. Its application improves photosynthesis, growth, and various other physiological characteristics in stressed plants (Wani et al., 2016).
Drug Delivery Systems : Beyond plant biology, salicylic acid derivatives have been explored in the development of drug delivery systems. For example, SA-based chemically crosslinked hydrogels have been studied for their potential as pH-sensitive drug delivery systems, particularly for diseases like diabetes and cancer (Demirdirek & Uhrich, 2017).
properties
IUPAC Name |
2-sulfooxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O6S/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOODSJOROWROTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436667 | |
Record name | 2-(Sulfooxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylsulfuric acid | |
CAS RN |
89-45-2 | |
Record name | Salicylsulfuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salicylsulfuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Sulfooxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SALICYLSULFURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4IXU1873O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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